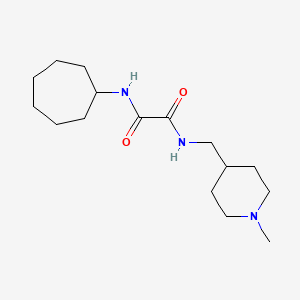

N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

説明

N1-Cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core flanked by two distinct substituents: a cycloheptyl group at the N1 position and a (1-methylpiperidin-4-yl)methyl group at the N2 position. Oxalamides are a class of compounds notable for their strong hydrogen-bonding capabilities, which are critical in applications ranging from thermoplastic elastomers to pharmaceutical agents .

特性

IUPAC Name |

N'-cycloheptyl-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O2/c1-19-10-8-13(9-11-19)12-17-15(20)16(21)18-14-6-4-2-3-5-7-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRRNXQRFADDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of cycloheptylamine with oxalyl chloride to form an intermediate, which is then reacted with N-(1-methylpiperidin-4-yl)methylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of substituted derivatives.

科学的研究の応用

N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is utilized in the study of biological processes and interactions, particularly in the context of drug discovery and development.

Industry: N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

類似化合物との比較

Substituent Effects

- Cycloheptyl vs. Aromatic Groups: The cycloheptyl group in the target compound contrasts with aromatic substituents in analogs like N1-Cycloheptyl-N2-(4-methoxyphenethyl)oxalamide (Compound 62) . In contrast, the 4-methoxyphenethyl group in Compound 62 introduces aromaticity and electron-donating methoxy groups, which could influence binding to cytochrome P450 enzymes .

- Heterocyclic vs. Simple Alkyl/Aryl Groups: The (1-methylpiperidin-4-yl)methyl group in the target compound introduces a basic nitrogen atom, which may enhance solubility in acidic environments or facilitate interactions with biological targets.

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry

- Compound 62 :

- Target Compound :

Expected NMR signals would include resonances for the cycloheptyl CH₂ groups (δ ~1.2–1.8 ppm) and piperidinyl N-CH₃ (δ ~2.2–2.4 ppm). The absence of aromatic protons distinguishes it from Compound 62.

Hydrogen-Bonding Behavior

indicates that alkyl/aryl substituents on oxalamides have minimal impact on hydrogen-bonding strength, as N-H and C=O stretching frequencies remain consistent (∼3296 cm⁻¹ and ∼1650 cm⁻¹) regardless of substituents . Thus, the target compound’s hydrogen-bonding capacity is likely comparable to analogs, though crystal packing may vary due to steric effects from the cycloheptyl group.

生物活性

N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, with the CAS number 952974-65-1, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, applications in medicinal chemistry, and comparative analysis with related compounds.

- Molecular Formula : C16H29N3O2

- Molecular Weight : 295.427 g/mol

- IUPAC Name : N'-cycloheptyl-N-[(1-methylpiperidin-4-yl)methyl]oxamide

Synthesis

The synthesis of N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves:

- Formation of an Intermediate : Cycloheptylamine reacts with oxalyl chloride.

- Reaction with N-(1-methylpiperidin-4-yl)methylamine : This step often employs solvents such as dichloromethane and catalysts like triethylamine to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The binding affinity and selectivity towards these targets can lead to various pharmacological effects, making it a candidate for drug development, particularly in the areas of pain management and neuropharmacology.

Pharmacological Effects

Research has indicated that N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide may exhibit:

- Analgesic Properties : Potentially useful in pain relief applications.

- Neuroprotective Effects : May protect neurons from injury or degeneration.

Case Studies

A study conducted on the compound's effects on pain modulation showed promising results. In vivo experiments demonstrated that administration of the compound led to a significant reduction in pain response in rodent models when compared to control groups. The compound was found to interact with opioid receptors, suggesting a mechanism similar to traditional analgesics.

Comparative Analysis

Comparing N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide with other similar compounds can provide insights into its unique properties:

| Compound Name | Structure Similarity | Biological Activity | Notable Differences |

|---|---|---|---|

| N1-cycloheptyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | Similar backbone | Analgesic | Cyclopentyl vs cycloheptyl group |

| N1-cycloheptyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide | Similar structure | Varies | Presence of methoxyethyl group |

Applications in Research

N1-cycloheptyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is utilized in various fields:

- Medicinal Chemistry : As a lead compound for developing new analgesics.

- Biological Research : To study receptor interactions and signaling pathways.

- Pharmaceutical Industry : In the development of specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。